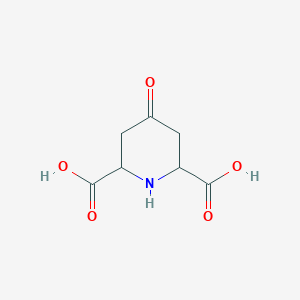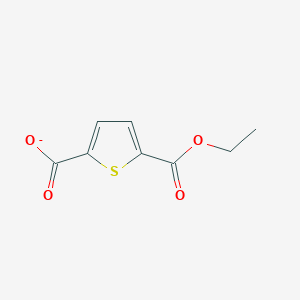
5-Ethoxycarbonylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxycarbonylthiophene-2-carboxylate is a thiophene derivative characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylate group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonylthiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the thiophene ring can lead to dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethoxycarbonylthiophene-2-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, thiophene derivatives are investigated for their potential as antimicrobial and anticancer agents. The unique electronic properties of the thiophene ring make these compounds suitable for interacting with biological targets.
Medicine: Thiophene-based compounds, including this compound, are explored for their potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethoxycarbonylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its thiophene ring. The electronic properties of the thiophene ring allow it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of the target molecule. The ethoxycarbonyl and carboxylate groups further enhance the compound’s ability to form stable complexes with biological targets.
Comparación Con Compuestos Similares
Ethyl 5-phenylthiophene-2-carboxylate: Similar in structure but with a phenyl group instead of an ethoxycarbonyl group.
5-Bromothiophene-2-carboxylate: Contains a bromine atom, which significantly alters its reactivity and applications.
5-Acetylthiophene-2-carboxylate: Features an acetyl group, providing different chemical and biological properties.
Uniqueness: 5-Ethoxycarbonylthiophene-2-carboxylate is unique due to the presence of both an ethoxycarbonyl and a carboxylate group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C8H7O4S- |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
5-ethoxycarbonylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1 |
Clave InChI |
ZHVNYGKUJXZNOA-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


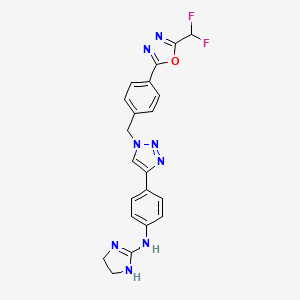
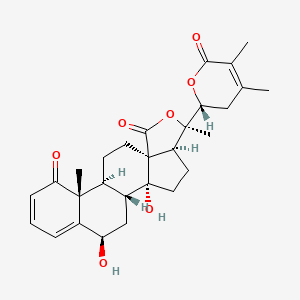
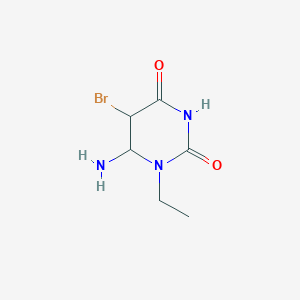
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
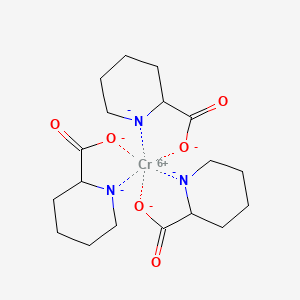

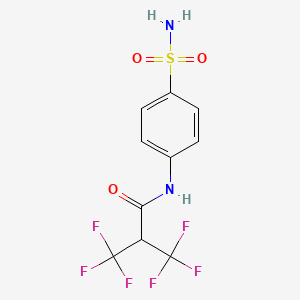
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)


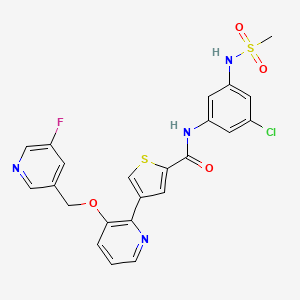
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
